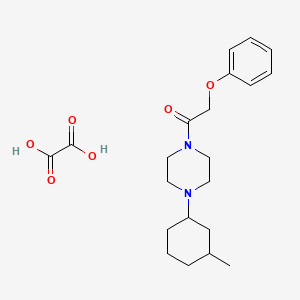
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MP-10, belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of pharmacological properties. In
科学的研究の応用
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has also been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
作用機序
The exact mechanism of action of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its analgesic and anxiolytic effects, as well as its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its anxiolytic effects. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has also been shown to reduce levels of dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior.
実験室実験の利点と制限
One of the main advantages of using 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its well-characterized pharmacological profile. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been extensively studied in animal models and has been shown to exhibit consistent and reproducible effects. However, one limitation of using 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is that it may not accurately reflect the effects of other compounds that act on different receptors or have different pharmacological profiles.
将来の方向性
For research include the development of new compounds based on the structure of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate and further studies on its potential therapeutic uses.
合成法
The synthesis of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate involves the reaction of 1-(3-methylcyclohexyl)piperazine with phenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting compound is then treated with oxalic acid to form the oxalate salt of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate. This synthesis method has been described in detail in a number of research articles and is considered to be a reliable and efficient way of producing 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate in the laboratory.
特性
IUPAC Name |
1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-16-6-5-7-17(14-16)20-10-12-21(13-11-20)19(22)15-23-18-8-3-2-4-9-18;3-1(4)2(5)6/h2-4,8-9,16-17H,5-7,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUJFZATZOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
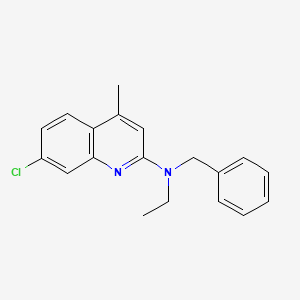
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)

![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
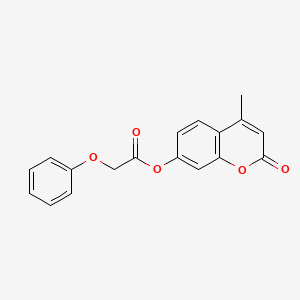
![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
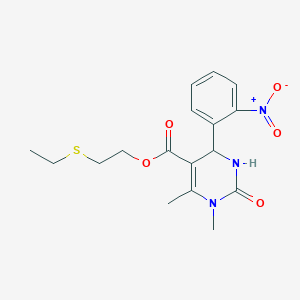
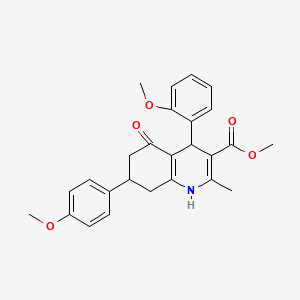
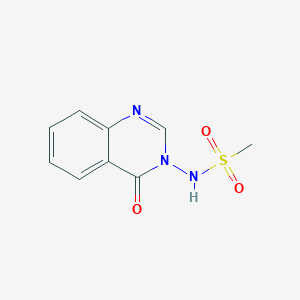
![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
![3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)
![1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene](/img/structure/B4928752.png)